molecular formula C24H29N5O2S B6564511 2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-46-2

2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6564511
CAS No.: 946292-46-2
M. Wt: 451.6 g/mol
InChI Key: DJQFHGRKLVHTSZ-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 2,4-dimethylbenzene-sulfonamide core linked to a 4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino-phenyl group. Its structure is characterized by:

  • A sulfonamide bridge (-SO₂-NH-) connecting the aromatic rings.
  • Methyl substituents at positions 2 and 4 on the benzene ring.
  • A 4-methyl group on the pyrimidine ring, influencing steric and electronic properties .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S/c1-17-7-12-22(18(2)15-17)32(30,31)28-21-10-8-20(9-11-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFHGRKLVHTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Methoxy-2,4-Dimethyl-N-(4-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

  • Key Differences :
    • Substitution Pattern : The pyrimidine ring has a piperidin-1-yl group at position 2 (vs. position 6 in the target compound) and a methyl group at position 6 (vs. position 4).
    • Methoxy Group : A 5-methoxy substituent on the benzene ring increases polarity compared to the target compound’s 2,4-dimethyl groups.
  • Impact :
    • The altered pyrimidine substitution may affect hydrogen-bonding interactions with biological targets.
    • The methoxy group enhances solubility in polar solvents but reduces membrane permeability .

Sulfadimidine (4-Amino-N-(4,6-Dimethyl-2-pyrimidinyl)benzenesulfonamide)

  • Key Differences: Amino Group: Sulfadimidine has a 4-amino group on the benzene ring, absent in the target compound. Methyl Groups: Positions 4 and 6 on the pyrimidine ring are methylated (vs. 4-methyl and 6-piperidin-1-yl in the target compound).
  • Reduced steric bulk compared to the piperidin-1-yl group may enhance solubility in aqueous media .

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

  • Key Differences: Bromine Substituent: A 5-bromo group on the pyrimidine ring introduces steric and electronic effects. Sulfanyl Linkage: A sulfur atom replaces the amino group in the pyrimidine-phenyl bridge.
  • Impact: The bromine atom increases molecular weight and may enhance halogen-bonding interactions in biological systems.

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Key Differences :
    • Thioxo Group : A thione (-S=O) group on the pyrimidine ring alters electronic properties.
    • Thiazolyl Substituent : A 2-thiazolyl group replaces the phenyl-pyrimidine moiety.
  • Impact :
    • The thione group increases susceptibility to redox reactions.
    • The thiazolyl group may enhance antimicrobial activity due to its heterocyclic nature .

Data Table: Structural and Physicochemical Comparisons

Compound Name Key Substituents Melting Point (°C) Solubility Trends Biological Activity Notes
2,4-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide 2,4-dimethyl (benzene); 4-methyl, 6-piperidin-1-yl (pyrimidine) Not reported Moderate lipophilicity Potential kinase inhibition
5-Methoxy-2,4-dimethyl analog 5-methoxy (benzene); 6-methyl, 2-piperidin-1-yl (pyrimidine) Not reported Higher polarity Unreported
Sulfadimidine 4-amino (benzene); 4,6-dimethyl (pyrimidine) 175–178 Soluble in DMSO, ethanol Antibacterial
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide 5-bromo (pyrimidine); sulfanyl bridge Not reported Low aqueous solubility Unreported
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Thioxo (pyrimidine); 2-thiazolyl Not reported Moderate in organic solvents Antimicrobial

Research Findings and Implications

  • Piperidin-1-yl vs. Methyl Groups : The piperidin-1-yl group in the target compound likely enhances blood-brain barrier penetration compared to methylated analogs like sulfadimidine .
  • Methoxy vs. Methyl Substituents : Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .
  • Sulfonamide Flexibility : The sulfonamide bridge’s conformational flexibility allows diverse binding modes in enzyme active sites, as seen in co-crystallization studies with sulfadimidine .

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